molecular formula C11H17NO2 B183788 2-((3-Ethoxybenzyl)amino)ethanol CAS No. 889949-65-9

2-((3-Ethoxybenzyl)amino)ethanol

Cat. No.: B183788
CAS No.: 889949-65-9
M. Wt: 195.26 g/mol
InChI Key: VTMUKQGLBGZEHN-UHFFFAOYSA-N
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Description

2-((3-Ethoxybenzyl)amino)ethanol is an organic compound with the chemical formula C11H17NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its structure, which includes an ethoxybenzyl group attached to an aminoethanol moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethoxybenzyl)amino)ethanol typically involves the reaction of 3-ethoxybenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the amine on the epoxide ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethoxybenzyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((3-Ethoxybenzyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Ethoxybenzyl)amino)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Ethoxybenzyl)amino)ethanol is unique due to the presence of the ethoxybenzyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-[(3-ethoxyphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-11-5-3-4-10(8-11)9-12-6-7-13/h3-5,8,12-13H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMUKQGLBGZEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405902
Record name 2-[(3-ethoxybenzyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-65-9
Record name 2-[(3-ethoxybenzyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(3-ethoxyphenyl)methyl]amino}ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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